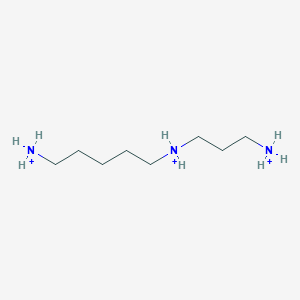

N-3-aminopropyl-1,5-diaminopentane

描述

Structure

3D Structure

属性

分子式 |

C8H24N3+3 |

|---|---|

分子量 |

162.3 g/mol |

IUPAC 名称 |

5-azaniumylpentyl(3-azaniumylpropyl)azanium |

InChI |

InChI=1S/C8H21N3/c9-5-2-1-3-7-11-8-4-6-10/h11H,1-10H2/p+3 |

InChI 键 |

QZBYOYPROVGOGE-UHFFFAOYSA-Q |

规范 SMILES |

C(CC[NH3+])CC[NH2+]CCC[NH3+] |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of N 3 Aminopropyl 1,5 Diaminopentane

Enzymatic Formation from Cadaverine (B124047)

The final step in the biosynthesis of N-3-aminopropyl-1,5-diaminopentane involves the transfer of an aminopropyl group to cadaverine. This reaction is catalyzed by a specific class of enzymes known as aminopropyltransferases.

Role of Aminopropyltransferase (SpeE)

The enzyme responsible for the synthesis of this compound is a type of polyamine aminopropyltransferase (PAPT), often designated as SpeE. karger.com In organisms like Escherichia coli, SpeE is known to catalyze the transfer of a propylamine group from S-adenosylmethioninamine to an acceptor molecule. While its primary role is often considered the synthesis of spermidine (B129725) from putrescine, SpeE exhibits broader substrate specificity and can utilize cadaverine (1,5-diaminopentane) as the propylamine acceptor, resulting in the formation of this compound. nih.gov This catalytic activity has been confirmed in various bacteria, highlighting the versatility of this enzyme in producing a range of polyamines. The reaction is irreversible and follows a ping-pong mechanism. nih.gov

The efficiency of this reaction can be influenced by various factors, including the optimal pH and temperature for the enzyme's activity. For instance, the SpeE enzyme in E. coli has an optimal pH of 7.5 and an optimal temperature of 50 degrees Celsius. nih.gov The regulation of SpeE activity is primarily thought to be controlled by the availability of the propylamine donor, decarboxylated S-adenosylmethionine. nih.gov

Decarboxy-S-adenosylmethioninamine as Propylamine Donor

The donor of the aminopropyl group in this biosynthetic reaction is S-adenosylmethioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM). nih.govresearchgate.net This molecule is synthesized from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase. biosynth.comnih.gov The formation of dcSAM is a critical and often rate-limiting step in the biosynthesis of polyamines like spermidine, spermine (B22157), and this compound. nih.gov The sole function of dcSAM is to serve as an aminopropyl donor, and its intracellular concentration is tightly regulated. nih.govnih.gov

The reaction catalyzed by aminopropyltransferase (SpeE) involves the transfer of the 3-aminopropyl group from dcSAM to the primary amino group of cadaverine, releasing S-methyl-5'-thioadenosine as a byproduct. nih.gov

Cadaverine (1,5-diaminopentane) Precursor Synthesis

The availability of the precursor molecule, cadaverine, is essential for the synthesis of this compound. Cadaverine is a five-carbon diamine produced from the amino acid L-lysine.

L-lysine Decarboxylation via Lysine (B10760008) Decarboxylase

Cadaverine is synthesized through the decarboxylation of L-lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). researchgate.netfrontiersin.org This enzyme removes the carboxyl group from L-lysine, producing cadaverine and carbon dioxide. nih.gov Lysine decarboxylase is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme, meaning it requires PLP as a cofactor for its catalytic activity. nih.gov In many bacteria, such as E. coli, there are two forms of lysine decarboxylase: a constitutive form (LdcC) and an inducible form (CadA). mdpi.com The inducible CadA is part of an acid stress response system, becoming active under low pH conditions in the presence of external lysine. researchgate.netmdpi.com

The enzymatic conversion of L-lysine to cadaverine is a key step in various metabolic pathways and is a target for metabolic engineering to produce cadaverine on an industrial scale for applications such as the synthesis of bio-based polyamides. researchgate.netnih.gov

Microbial Production Pathways of Cadaverine

Microorganisms, particularly bacteria like Escherichia coli and Corynebacterium glutamicum, are widely used for the biotechnological production of cadaverine. These microbes can be metabolically engineered to enhance the production of L-lysine and its subsequent conversion to cadaverine. researchgate.netnih.gov Strategies for improving cadaverine production include the overexpression of lysine decarboxylase and the lysine/cadaverine antiporter (CadB), which facilitates the export of cadaverine out of the cell.

Different microbial systems and fermentation strategies have been developed to optimize cadaverine yield from various carbon sources, including glucose, starch, and xylose. mdpi.comnih.gov For example, engineered strains of C. glutamicum have been developed to efficiently produce cadaverine by redirecting carbon flux towards L-lysine synthesis and then to cadaverine. nih.gov Similarly, recombinant E. coli strains have been created for the high-level bioconversion of L-lysine into cadaverine. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Gene | Substrate(s) | Product(s) | Organism Example |

| Lysine Decarboxylase | cadA, ldcC | L-lysine | Cadaverine, CO2 | Escherichia coli |

| S-adenosylmethionine Decarboxylase | speD | S-adenosylmethionine | Decarboxy-S-adenosylmethioninamine, CO2 | Escherichia coli |

| Aminopropyltransferase | speE | Cadaverine, Decarboxy-S-adenosylmethioninamine | This compound, S-methyl-5'-thioadenosine | Escherichia coli |

Catabolic Pathways and Degradation Mechanisms

The catabolism of this compound is not as extensively studied as that of more common polyamines like spermidine and spermine. However, based on the known degradation pathways of its precursor, cadaverine, and other related polyamines, the likely catabolic routes can be inferred.

The degradation of polyamines generally occurs through oxidative deamination, a process catalyzed by amine oxidases. There are two main classes of these enzymes: copper-containing amine oxidases (CuAOs), also known as diamine oxidases (DAOs), and flavin-containing polyamine oxidases (PAOs).

Diamine oxidases typically act on the primary amino groups of diamines like putrescine and cadaverine. The oxidation of cadaverine by DAO produces 5-aminopentanal, ammonia (NH3), and hydrogen peroxide (H2O2). The resulting aminoaldehyde can then undergo further conversion. It is plausible that the terminal primary amino groups of this compound could also be substrates for DAOs.

Polyamine oxidases, on the other hand, are generally involved in the back-conversion of polyamines. For instance, PAOs can oxidize the secondary amino group of spermidine and spermine after an initial acetylation step. This process, known as the polyamine interconversion pathway, regenerates the precursor diamines. It is conceivable that a similar mechanism could be involved in the degradation of this compound, where it could be acetylated and then cleaved by a PAO to yield cadaverine and an aminopropionaldehyde derivative.

In some microorganisms, the degradation of diamines like cadaverine can serve as a source of carbon and nitrogen. For instance, some marine bacteria have been shown to remove and degrade cadaverine from seawater. The complete mineralization of this compound would likely involve a series of enzymatic steps to break down the molecule into smaller, central metabolic intermediates.

Table 2: Potential Catabolic Enzymes for this compound

| Enzyme Class | Potential Substrate | Potential Products | General Role in Polyamine Catabolism |

| Diamine Oxidase (DAO) | This compound | Aminoaldehydes, NH3, H2O2 | Oxidative deamination of primary amino groups. |

| Polyamine Oxidase (PAO) | Acetylated this compound | Cadaverine, Acetylated aminopropionaldehyde | Cleavage at the secondary amino group, often part of a back-conversion pathway. |

Transamination and Oxidation Products

The degradation of polyamines is a critical aspect of maintaining cellular homeostasis. This process often involves transamination and oxidation reactions, leading to the formation of various metabolic products. While specific studies on the transamination of this compound are limited, the general principles of polyamine catabolism suggest that it would likely undergo oxidative deamination.

This process, catalyzed by amine oxidases, would convert the primary amino groups into aldehyde functionalities. The resulting aldehyde products can then be further metabolized. For instance, the oxidation of the aminopropyl group could lead to the formation of β-alanine, while oxidation of the pentane backbone would yield derivatives of glutaric acid.

Polyamine oxidases (PAOs) are a key class of enzymes involved in the catabolism of higher polyamines like spermidine and spermine. These enzymes catalyze the oxidation of the secondary amino groups within the polyamine backbone, leading to the production of hydrogen peroxide, an aminoaldehyde, and a shorter polyamine. It is plausible that a similar enzymatic process could be involved in the breakdown of this compound, which would result in the formation of 1,5-diaminopentane (cadaverine) and 3-aminopropanal.

Involvement of Diamine Oxidase in Polyamine Metabolism

Diamine oxidase (DAO) is a crucial enzyme in the catabolism of biogenic amines, including the diamine precursors of polyamines. DAO catalyzes the oxidative deamination of primary amino groups, converting them into the corresponding aldehydes, ammonia, and hydrogen peroxide.

The table below summarizes the relative degradation rates of various biogenic amines by diamine oxidase.

| Substrate | Relative Degradation Rate |

| Histamine | Highest |

| Putrescine | High |

| Cadaverine | High |

| Spermidine | Low |

| Spermine | Low |

This table illustrates the general substrate preference of diamine oxidase, with specific rates varying based on experimental conditions.

Interconversion within Polyamine Metabolism

The polyamine metabolic pathway is a dynamic system characterized by the interconversion of its various components. This allows cells to precisely regulate the levels of each polyamine in response to physiological needs. The interconversion pathways primarily involve the addition or removal of aminopropyl groups and the acetylation and subsequent oxidation of polyamines.

The synthesis of this compound from cadaverine represents an entry point into a specific branch of the polyamine pool. The reverse reaction, the removal of the aminopropyl group to regenerate cadaverine, could potentially occur through the action of a polyamine oxidase, as mentioned earlier.

The interconversion of the major polyamines—putrescine, spermidine, and spermine—is a well-established process. Spermidine and spermine can be converted back to putrescine and spermidine, respectively, through a two-step process involving acetylation by spermidine/spermine N1-acetyltransferase (SSAT) and subsequent oxidation by polyamine oxidase (PAO). While the direct participation of this compound in this specific cycle has not been fully elucidated, its structural similarity to spermidine suggests that it could potentially be a substrate for similar enzymatic transformations, allowing for its integration into the broader polyamine metabolic network. Further research is needed to fully understand the extent and mechanisms of its interconversion with other polyamines.

Cellular and Molecular Mechanisms of Action

Interactions with Negatively Charged Macromolecules

The polycationic structure of N-3-aminopropyl-1,5-diaminopentane facilitates its interaction with various negatively charged macromolecules, playing a crucial role in cellular function.

Nucleic Acid Binding and Stabilization (DNA, RNA)

Polyamines are known to interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their stabilization. This interaction is crucial for maintaining the structural integrity of DNA and RNA. The formation of aminopropylcadaverine has been observed in various fungi, where it is synthesized from lysine (B10760008) via the action of S-adenosylmethionine decarboxylase and spermidine (B129725)/spermine (B22157) synthases. oup.com This biosynthetic pathway underscores its role as a naturally occurring polyamine that can contribute to the stabilization of nucleic acids within these organisms. The binding of polyamines neutralizes the electrostatic repulsion between the phosphate groups, thus compacting and stabilizing the nucleic acid structure. nih.gov This stabilization is particularly important for protecting RNA from hydrolysis, a process that is intrinsic to the RNA backbone and can be catalyzed by both enzymes and in-line cleavage. nih.gov

Influence on DNA Conformation (A- and B-form DNA)

The conformation of DNA is dynamic and can be influenced by the cellular environment, including the presence of polyamines. DNA can exist in several forms, with the B-form being the most common under physiological conditions. youtube.com The transition between different DNA conformations, such as the B-form to the A-form or the B-form to the left-handed Z-form, is a critical aspect of DNA's biological function and is influenced by factors like hydration and the presence of cations. nih.govnih.gov Polyamines, due to their cationic nature, can modulate these conformational changes. While specific studies on this compound are limited, research on related polyamines provides insight. For instance, cadaverine (B124047) has been shown to interact with the phosphate groups of Z-DNA, a conformation characterized by a zigzag sugar-phosphate backbone that can be stabilized by specific protein interactions. nih.govimrpress.com The ability of polyamines to influence DNA conformation suggests a role for this compound in processes where such transitions are important, such as gene regulation and DNA packaging.

Protein Interactions and Modulation

The interaction of polyamines with proteins can modulate their function. While direct studies on this compound are not extensively documented in the available literature, the known interactions of other polyamines with key enzymes provide a framework for its potential roles. For example, DNA topoisomerases, enzymes that regulate the topology of DNA, are essential for replication and transcription and are known to be influenced by polyamines. nih.govnih.gov Similarly, the activity of various protein kinases, which play central roles in cellular signaling through phosphorylation, can be modulated by polyamines. nih.govnih.gov Given its structure, this compound could potentially interact with the negatively charged domains of such proteins, thereby influencing their enzymatic activity.

Interactions with Phospholipids and Membrane Integrity

Complex Formation with Nucleotides (e.g., ATP)

Polyamines can form complexes with nucleotides, such as adenosine triphosphate (ATP), which is the primary energy currency of the cell. These interactions are generally driven by the electrostatic attraction between the cationic amine groups of the polyamine and the anionic phosphate groups of the nucleotide. Studies on related polyamines have demonstrated the formation of stable complexes with various metal ions and biorelevant ligands, including DNA constituents. nih.govnih.gov The thermodynamic parameters of these complexation reactions indicate that they are often enthalpically driven. The formation of such complexes can influence the availability and reactivity of ATP in cellular processes.

Regulatory Roles in Fundamental Biological Processes

This compound, as a polyamine, is involved in the regulation of fundamental biological processes, including cell proliferation and stress responses. In a polyamine-dependent strain of Chinese-hamster ovary (CHO) cells, starvation for ornithine-derived polyamines leads to the accumulation of cadaverine and its derivatives, including N-(3-aminopropyl)cadaverine. nih.gov This accumulation is associated with a marked inhibition of cell proliferation, suggesting a role for this compound in the regulation of the cell cycle. nih.gov

Modulation of Gene Expression

The influence of this compound on gene expression is multifaceted, occurring at the transcriptional, translational, and post-transcriptional levels.

Polyamines are known to modulate gene expression by affecting chromatin structure and the binding of transcription factors to DNA. While direct studies on this compound are limited, the general mechanisms of polyamines provide a framework for its potential roles. Polyamines can influence DNA conformation, potentially altering the accessibility of promoter regions to transcription factors and RNA polymerase. This can lead to either the activation or repression of specific genes. The regulation of genes involved in polyamine metabolism itself is a key area of study, with intricate feedback loops controlling the expression of enzymes responsible for their synthesis and degradation nih.gov.

Protein synthesis is a critical cellular process that is significantly influenced by polyamines. They are known to affect various stages of translation, including initiation, elongation, and termination. Polyamines can interact with ribosomes, the cellular machinery for protein synthesis, and modulate their function nih.gov. The polyamine spermidine, which is structurally related to this compound, is essential for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is critical for the synthesis of certain proteins nih.gov. Given the structural similarities, this compound may also play a role in ensuring the efficiency and fidelity of protein synthesis nih.govnih.gov.

Post-transcriptional regulation provides another layer of control over gene expression. This includes processes such as mRNA splicing, transport, and stability. The stability of mRNA molecules, often determined by features in their untranslated regions (UTRs), is a key determinant of the amount of protein produced. Polyamines can influence mRNA stability, although the precise mechanisms are still being elucidated. The process of mRNA turnover, or degradation, is a highly regulated process that allows cells to rapidly alter their protein expression profiles in response to environmental cues nih.govresearchgate.netnih.govdntb.gov.ua. While direct evidence for this compound in regulating mRNA stability is not abundant, its role as a polyamine suggests it could be involved in these intricate regulatory networks.

Cell Growth and Differentiation Processes

This compound, as a derivative of cadaverine, is involved in the regulation of cell growth and differentiation. Studies in various organisms, particularly plants, have shown that the levels of cadaverine and its derivatives can vary significantly in different tissues and during different developmental stages, suggesting a role in these processes nih.govnih.gov. Polyamines are essential for normal cell cycle progression, and their depletion can lead to cell cycle arrest nih.govmdpi.comnih.govresearchgate.net. The precise molecular targets of this compound in the complex signaling pathways that govern cell proliferation and differentiation are an active area of research.

DNA Replication and Repair Mechanisms

The integrity of the genome is paramount for cell survival, and cells have evolved sophisticated mechanisms for DNA replication and repair. Polyamines, due to their cationic nature, can bind to DNA and influence its structure and stability. This interaction can affect the processes of DNA replication and repair nih.govnih.gov. The DNA damage response (DDR) is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. While the direct involvement of this compound in the DDR is not well-characterized, the general role of polyamines in modulating DNA structure suggests a potential influence on the accessibility of damaged DNA to repair enzymes nih.govnih.gov.

Modulation of Enzyme Activity (e.g., S-adenosyl-L-methionine decarboxylase)

Regulation of N 3 Aminopropyl 1,5 Diaminopentane Homeostasis

Enzymatic Activity Regulation

The enzymatic regulation of spermidine (B129725) levels is critical for maintaining cellular homeostasis. Key enzymes in its metabolic pathway are subject to various control mechanisms, including feedback inhibition and regulation by specific proteins.

One of the primary enzymes in polyamine biosynthesis is ornithine decarboxylase (ODC), which catalyzes the first rate-limiting step. nih.govontosight.ai The activity of ODC is subject to feedback inhibition by polyamines, including spermidine. ontosight.ai An increase in intracellular polyamine concentrations leads to a decrease in ODC activity, thus preventing excessive accumulation. ontosight.ainih.gov

Another crucial regulatory protein is the ornithine decarboxylase antizyme (ODC-antizyme). nih.gov Induced by high levels of polyamines, the antizyme binds to ODC monomers, preventing their dimerization and targeting them for degradation by the proteasome. mdpi.comresearchgate.net This mechanism provides a rapid and efficient way to downregulate polyamine synthesis in response to elevated intracellular concentrations. researchgate.net The interaction between ODC and its antizyme is a key control point in polyamine metabolism. nih.gov

Spermidine/spermine (B22157) N1-acetyltransferase (SSAT) is a major enzyme in polyamine catabolism. nih.gov It acetylates spermidine and spermine, marking them for either export from the cell or degradation by polyamine oxidase (PAO). researchgate.net The activity of SSAT is induced by high levels of polyamines, providing a mechanism to reduce polyamine pools when they become excessive. nih.gov

The activity of S-adenosylmethionine decarboxylase (AdoMetDC), which provides the aminopropyl group for spermidine synthesis, is also tightly regulated. nih.govyoutube.com The proenzyme of AdoMetDC is processed into its active form, a reaction that is stimulated by putrescine. youtube.com This ensures that the synthesis of spermidine proceeds when its precursor, putrescine, is available. youtube.com

Table 1: Key Enzymes in Spermidine Metabolism and Their Regulation

| Enzyme | Function | Regulatory Mechanism |

| Ornithine Decarboxylase (ODC) | Rate-limiting step in polyamine biosynthesis. nih.govontosight.ai | Feedback inhibition by polyamines. ontosight.ai Inhibition and degradation by ODC-antizyme. mdpi.comresearchgate.net |

| Spermidine Synthase (SPDS) | Catalyzes the formation of spermidine from putrescine. wikipedia.org | Substrate availability (putrescine and decarboxylated S-adenosylmethionine). nih.gov |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Acetylates spermidine for catabolism or export. nih.govresearchgate.net | Induced by high polyamine levels. nih.gov |

| S-adenosylmethionine decarboxylase (AdoMetDC) | Produces the aminopropyl donor for spermidine synthesis. nih.govyoutube.com | Stimulated by putrescine; feedback regulation. youtube.com |

Transcriptional and Post-Translational Control Mechanisms

The regulation of spermidine homeostasis extends to the level of gene expression and protein modification, ensuring a multi-layered control system.

Transcriptional Control: The genes encoding the enzymes involved in polyamine metabolism are subject to transcriptional regulation. nih.gov For instance, the expression of ornithine decarboxylase (ODC) is controlled by various transcription factors that can either enhance or suppress the transcription of the ODC gene. ontosight.ai Studies in breast cancer have shown that transcription factors like IRF3 can regulate the expression of the gene for spermidine synthase (SRM). nih.gov Furthermore, environmental stresses can lead to the upregulation of genes encoding enzymes involved in polyamine biosynthesis, such as S-adenosylmethionine decarboxylase (SAMDC). frontiersin.org

Post-Translational Control: Post-translational modifications play a significant role in regulating the activity and stability of key enzymes. ODC, for example, can be modified by phosphorylation and ubiquitination, which affects its enzymatic activity and half-life. ontosight.ai A critical post-translational regulatory mechanism is the induction of ODC antizyme by high polyamine levels. physiology.orgnih.gov This protein binds to ODC, leading to its degradation without the need for ubiquitination. nih.gov

The translation of the mRNA for some of these enzymes is also under tight control. Polyamines can modulate the translation of the mRNAs for ODC, AdoMetDC, and SSAT through feedback mechanisms. researchgate.netnih.gov For instance, high levels of spermidine can inhibit the synthesis of ODC at the translational level without altering the amount of ODC mRNA. nih.gov The 5'-untranslated region (5'-UTR) of the spermidine synthase mRNA, which is rich in GC content, has been shown to have an inhibitory effect on its own translation. nih.gov In the case of AdoMetDC, its mRNA contains upstream open reading frames (uORFs) that regulate its translation in response to polyamine levels. nih.govyoutube.com

A unique post-translational modification involving spermidine is hypusination. Spermidine is essential for the modification of a specific lysine (B10760008) residue on the eukaryotic initiation factor 5A (eIF5A) to form the unique amino acid hypusine. This modification is critical for the function of eIF5A in translation.

Polyamine Transport Systems and Their Regulation

In addition to biosynthesis and catabolism, the transport of polyamines across the cell membrane is a crucial element in maintaining their intracellular concentrations. nih.govnih.gov Cells can both take up polyamines from their environment and export excess amounts. mdpi.com This transport system is particularly important for cells that may not be able to synthesize sufficient amounts of polyamines on their own. nih.gov

Mammalian cells possess specific transport systems for the uptake of polyamines. nih.govnih.gov While the exact molecular identity of all polyamine transporters is still under investigation, it is known that polyamine uptake can be mediated by caveolin-1 (B1176169) dependent endocytosis. nih.govnih.gov This suggests a complex process involving membrane invaginations rather than a simple channel or carrier protein. Some studies also point to the existence of multiple transport systems, potentially with different affinities and specificities for various polyamines. physiology.org

The uptake of polyamines is a regulated process, subject to feedback inhibition to prevent the accumulation of toxic levels of these compounds. nih.gov When intracellular polyamine concentrations are high, the polyamine transport system is downregulated. mdpi.com Research has shown that this feedback control mechanism requires active protein synthesis. nih.gov This suggests the involvement of an unstable protein that is synthesized in response to high intracellular polyamine levels and acts to inactivate the polyamine transport machinery. nih.gov The ODC antizyme, in addition to inhibiting ODC activity, also negatively regulates the polyamine transport system. researchgate.net

Genetic Control of Biosynthetic Enzymes

The synthesis of spermidine is under strict genetic control, with the genes encoding the biosynthetic enzymes being highly regulated. The primary enzymes in the spermidine biosynthetic pathway are ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), and spermidine synthase (SPDS). nih.govpnas.org

The gene for ODC is considered a proto-oncogene, and its expression is tightly linked to cell proliferation. wikipedia.orgfrontiersin.org In Escherichia coli, the gene for spermidine synthase (speE) and the gene for S-adenosylmethionine decarboxylase (speD) are located adjacent to each other and constitute a single operon. pnas.org This co-localization allows for the coordinated regulation of these two crucial steps in spermidine synthesis. pnas.org

In plants like Arabidopsis, there are two genes that encode for spermidine synthase, SPDS1 and SPDS2. nih.gov Genetic studies have demonstrated that these genes are essential for normal development, with mutations leading to embryonic lethality. nih.gov This highlights the critical role of genetically controlled spermidine synthesis in organismal viability. nih.gov Overexpression of spermidine synthase in transgenic plants has been shown to enhance tolerance to various environmental stresses, indicating a link between the genetic control of spermidine levels and stress response pathways. oup.com

Table 2: Genes Involved in Spermidine Biosynthesis

| Gene | Encoded Enzyme | Organism Example | Function in Pathway | Reference |

| ODC1 | Ornithine Decarboxylase | Humans | Catalyzes the conversion of ornithine to putrescine. | wikipedia.org |

| speE | Spermidine Synthase | E. coli | Part of an operon with speD; synthesizes spermidine. | pnas.org |

| speD | S-adenosylmethionine decarboxylase | E. coli | Part of an operon with speE; produces the aminopropyl donor. | pnas.org |

| SPDS1/SPDS2 | Spermidine Synthase | Arabidopsis | Essential for embryo development. | nih.gov |

| SRM | Spermidine Synthase | Humans | Synthesizes spermidine from putrescine. | nih.gov |

Role in Biological Stress Responses and Adaptive Mechanisms

Response to Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. mdpi.com Polyamines play a dual role in this context, acting both as protectors against oxidative damage and as substrates for enzymes that generate ROS. nih.govnih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Homeostasis

Polyamines are crucial for maintaining ROS homeostasis. frontiersin.orgfrontiersin.org They contribute to the detoxification of ROS and can activate antioxidant machinery. mdpi.com Studies on various polyamines have demonstrated their ability to reduce the accumulation of ROS, thereby protecting cells from oxidative damage. frontiersin.org For instance, the catabolism of polyamines like spermidine (B129725) and spermine (B22157) by polyamine oxidase (PAO) produces hydrogen peroxide (H₂O₂), a key signaling molecule in stress responses. mdpi.com However, under physiological conditions, polyamines generally function as antioxidants. neurores.org Their ability to stabilize macromolecules like DNA and proteins is vital in preventing stress-induced damage. youtube.com In plants, elevated polyamine levels are a common metabolic response to a wide array of abiotic stresses that lead to oxidative damage, including drought, salinity, and heavy metal toxicity. mdpi.commdpi.comdoi.org

The protective effects of polyamines against oxidative stress are well-documented. In microorganisms, spermidine-deficient E. coli show hypersensitivity to oxidative stress, highlighting the protective role of this polyamine. nih.gov In plants, the exogenous application of spermine and putrescine has been shown to increase tolerance to oxidative stress. doi.org

| Organism/System | Polyamine | Effect on Oxidative Stress |

| E. coli | Spermidine | Deficiency leads to hypersensitivity to paraquat-induced oxidative stress. nih.gov |

| Maize (Zea mays) | Spermine, Putrescine | Treatment increased tolerance to paraquat-induced oxidative stress. doi.org |

| Tomato (Solanum lycopersicum) | Spermidine | Elevated concentration observed in heat-tolerant seedlings, aiding in heat adaptation. mdpi.com |

| Trypanosoma cruzi | Spermine | Protects against membrane lipid peroxidation caused by ROS. nih.gov |

Chelation and Scavenging Effects

Polyamines can directly scavenge harmful free radicals, such as superoxide (B77818) and hydroxyl radicals. frontiersin.org This direct interaction helps to mitigate the damaging effects of ROS on cellular components. The polycationic nature of these molecules at physiological pH allows them to interact with and stabilize negatively charged molecules like DNA, RNA, and proteins, protecting them from oxidative attack. youtube.comnih.gov

Furthermore, polyamines can influence the generation of ROS by chelating transition metal ions like iron (Fe) and copper (Cu). nih.govresearchgate.net These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metal ions, polyamines can inhibit their catalytic activity, thereby reducing the production of the most damaging ROS. nih.gov This dual capacity for both direct radical scavenging and indirect inhibition of ROS formation through metal chelation underscores their importance in cellular antioxidant defense. nih.govresearchgate.net

Adaptation to Abiotic Stresses

Abiotic stresses, including high salinity, drought, and extreme temperatures, represent major challenges to agriculture and natural ecosystems. nih.govmdpi.com Polyamines are key players in plant adaptation to these adverse conditions. nih.govdoi.org Their accumulation is a hallmark metabolic response in plants subjected to a wide range of environmental stressors. nih.govmdpi.commdpi.com

Salt Stress Tolerance and Ion Homeostasis

High soil salinity imposes both osmotic and ionic stress on plants, disrupting water uptake and causing toxic ion accumulation. Polyamines play a critical role in salt stress tolerance by modulating ion transport and maintaining cellular ion homeostasis. frontiersin.orgnih.gov They have been shown to affect the activity of ion channels and pumps in cell membranes. nih.govnih.gov

Specifically, polyamines can block certain cation channels, such as non-selective cation channels (NSCCs), which can limit the influx of toxic Na⁺ ions into the cell. frontiersin.org They can also help retain essential K⁺ ions by inhibiting K⁺ efflux channels. frontiersin.orgoup.com For example, in barley roots, polyamines were found to prevent NaCl-induced K⁺ loss. oup.com The maintenance of a high cytosolic K⁺/Na⁺ ratio is a key determinant of salt tolerance. Polyamines contribute to this by regulating H⁺-pumps (H⁺-ATPases), which energize the plasma membrane and are crucial for secondary active transport processes, including Na⁺ exclusion. frontiersin.orgoup.com By stabilizing membranes and regulating ion transporters, polyamines help plants cope with the detrimental effects of high salt concentrations. frontiersin.orgnih.gov

| Plant Species | Polyamine(s) | Observed Effect on Ion Homeostasis under Salt Stress |

| Barley (Hordeum vulgare) | Putrescine, Spermidine, Spermine | Prevented NaCl-induced K⁺ efflux from mature root zone. oup.com |

| Maize (Zea mays) | Spermine | Significantly increased K⁺ uptake in mature root zone. oup.com |

| Tomato (Solanum lycopersicum) | Putrescine, Spermidine, Spermine | Increased Ca²⁺ translocation from roots to shoots, aiding osmotic regulation. mdpi.com |

| General Plant Response | Putrescine, Spermidine, Spermine | Modulate activity of vacuolar H⁺-ATPase and Na⁺/H⁺ exchangers, conferring salt tolerance. nih.gov |

Acidic pH and Anaerobic Conditions Survival

Organisms have developed mechanisms to survive in environments with fluctuating pH. Polyamines have been implicated in the response to both acidic and alkaline stress, particularly in bacteria. nih.govnih.govmdpi.com In enteric bacteria like E. coli, which must survive the acidic environment of the stomach, polyamines contribute to acid tolerance. nih.gov They can help maintain intracellular pH by interacting with cellular components and potentially by blocking porins, which could reduce the influx of protons. nih.gov Studies have shown that polyamines like putrescine and cadaverine (B124047) can increase the survival of E. coli under extremely acidic conditions (pH 2.5). nih.govnih.gov

Conversely, at high pH, polyamines can become toxic. The uncharged forms of polyamines are more permeable to the cell membrane at alkaline pH, leading to excessive intracellular accumulation and growth inhibition. nih.gov In the thermophile Thermus thermophilus, changes in the composition and content of polyamines are observed in response to pH stress, with a marked decrease in tetraamines like spermine under alkaline conditions, suggesting a tightly regulated role in pH adaptation. mdpi.com

Thermal Stress Response

Temperature extremes, both high and low, adversely affect cellular function. Polyamines are involved in the response to thermal stress in a wide range of organisms. nih.gov In many plants, an accumulation of polyamines is observed in response to both heat and cold stress. doi.orgmdpi.com Exogenous application of polyamines has been shown to enhance tolerance to high temperatures. mdpi.com For example, applying spermidine to lettuce seedlings under heat stress improved photosynthetic rates and prevented oxidative damage. mdpi.com In heat-tolerant tomato varieties, higher levels of spermidine are found, suggesting its role in thermal adaptation. mdpi.com

In thermophilic organisms that thrive at high temperatures, unique long-chain and branched polyamines are produced, which are essential for stabilizing nucleic acids and other macromolecules. mdpi.com A novel polyamine, caldopentamine, was identified in silkworm larvae (Bombyx mori), with its levels increasing significantly after heat shock, indicating a role in thermal tolerance. nih.gov Conversely, some studies suggest that polyamines might sensitize cells to hyperthermia under certain conditions, indicating a complex role that can depend on the specific polyamine, its concentration, and the organism. nih.gov In diatoms, the expression of polyamine oxidase genes was found to decrease under both low and high temperature stress, which would lead to higher intracellular polyamine concentrations, suggesting this is a mechanism for mitigating temperature stress. mdpi.com

Modulation of Stress-Responsive Gene Expression

N-3-aminopropyl-1,5-diaminopentane, a polyamine, plays a significant role as a signaling molecule in the intricate networks of stress response, influencing the expression of a variety of stress-responsive genes. oup.comscispace.com This modulation is a key component of the adaptive mechanisms that allow organisms to tolerate adverse environmental conditions. frontiersin.orgnih.gov

Research has demonstrated that an increase in the endogenous levels of this compound, or its exogenous application, can lead to the upregulation of numerous genes that are crucial for stress tolerance. oup.comfrontiersin.org In plants, for instance, the overexpression of spermidine synthase, an enzyme involved in the biosynthesis of this compound, has been shown to enhance tolerance to a range of environmental stresses. oup.comscispace.com This enhanced tolerance is accompanied by the increased transcription of several stress-responsive genes. oup.com

A notable example of this is the upregulation of genes encoding for stress-responsive transcription factors. oup.comscispace.com These include Dehydration-Responsive Element-Binding (DREB) proteins, which are instrumental in activating downstream stress-protective genes in response to drought, salinity, and temperature stress. oup.comscispace.comnih.gov Furthermore, genes such as rd29A, a well-known stress-inducible gene, are also more abundantly transcribed in the presence of elevated this compound levels. oup.comscispace.com

In rice, this compound has been found to induce the expression of Stress-Associated Proteins (SAPs) genes, which are critical in mediating the plant's response to heat stress. nih.gov The upregulation of these genes contributes to the protection of seeds from heat-induced damage during the crucial grain-filling stage. nih.gov

The table below summarizes key stress-responsive genes and gene families that are modulated by this compound.

| Gene/Gene Family | Organism Studied | Stress Condition | Effect of this compound |

| DREB | Arabidopsis thaliana | Chilling, Freezing, Salinity, Drought | Upregulation oup.comscispace.com |

| rd29A | Arabidopsis thaliana | Chilling | Upregulation oup.comscispace.com |

| OsSAP5 | Rice (Oryza sativa) | Heat | Upregulation nih.gov |

| VfNAC, VfHSP, etc. | Faba bean (Vicia faba) | Drought | Upregulation wallonie.be |

| GhWRKY3, GhDREB2 | Cotton (Gossypium hirsutum) | Drought, Salinity | Upregulation nih.gov |

The mechanism by which this compound modulates gene expression is multifaceted. It is proposed to involve chromatin remodeling through processes like DNA methylation and histone acetylation, as well as direct interactions that can alter the structure of DNA, tRNA, or mRNA. nih.gov By influencing these fundamental processes, this compound can fine-tune the expression of a broad spectrum of genes, thereby orchestrating a robust stress response.

Cytoprotective Functions

The cytoprotective, or cell-protecting, functions of this compound are well-documented and contribute significantly to an organism's ability to withstand stressful conditions. nih.govnih.gov These protective effects are exerted through a variety of mechanisms that operate at the cellular and molecular levels to maintain cellular homeostasis and integrity. nih.gov

One of the most prominent cytoprotective roles of this compound is the induction of autophagy. nih.govnih.gov Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged or unnecessary cellular components, such as misfolded proteins and dysfunctional organelles. nih.gov By stimulating this process, this compound helps to clear cellular debris that can accumulate during stress, thereby preventing cellular damage and promoting cell survival. nih.govnih.gov This induction of autophagy has been observed in a wide range of organisms, from yeast to mammals, and is considered a key mechanism behind the anti-aging and health-promoting effects of this compound. nih.gov

Furthermore, this compound exhibits potent antioxidant properties. nih.gov It can directly scavenge harmful reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular structures, including DNA, proteins, and lipids. nih.govnih.gov In addition to direct scavenging, it can also enhance the activity of antioxidant enzymes, further bolstering the cell's defense against oxidative stress. nih.gov This antiperoxidative activity is believed to be a key component of its cytoprotective effects against certain types of cellular damage. nih.gov

The polycationic nature of this compound at physiological pH allows it to interact with and stabilize negatively charged macromolecules such as DNA and RNA. nih.govnih.gov This stabilization helps to protect the genetic material from damage and can also modulate the processes of transcription and translation. nih.govnih.gov

In human cells, this compound has been shown to have a cytoprotective effect on normal lymphocytes, but not on certain cancer cell lines. nih.gov Pre-treatment of lymphocytes with this polyamine resulted in a significant reduction in DNA damage induced by chemotherapeutic agents, leading to increased cell survival and viability. nih.gov This suggests a role for this compound in protecting healthy cells from the toxic effects of certain stressors.

The table below provides a summary of the key cytoprotective functions of this compound.

| Cytoprotective Function | Mechanism of Action |

| Induction of Autophagy | Promotes the degradation and recycling of damaged cellular components. nih.govnih.gov |

| Antioxidant Activity | Directly scavenges reactive oxygen species and enhances antioxidant enzyme activity. nih.govnih.govnih.gov |

| DNA and RNA Stabilization | Binds to and stabilizes nucleic acids due to its polycationic nature. nih.govnih.gov |

| Reduction of DNA Damage | Protects cells from DNA damage induced by genotoxic agents. nih.gov |

| Inhibition of Apoptosis | Prevents programmed cell death in response to certain stressors. nih.gov |

In essence, the cytoprotective functions of this compound are integral to its role in stress responses, enabling cells to maintain their function and viability in the face of various challenges.

Advanced Analytical Methodologies for N 3 Aminopropyl 1,5 Diaminopentane Research

Chromatographic Separation and Quantification

Chromatographic techniques are central to the analysis of N-3-aminopropyl-1,5-diaminopentane, providing the necessary separation from complex matrices. The choice of chromatographic method and detection system is often dictated by the sample type, the required sensitivity, and the analytical objective.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, like other polyamines, is not inherently volatile. Therefore, its analysis by GC necessitates a derivatization step to increase its volatility.

The Electron Capture Detector (ECD) is a highly sensitive detector that is particularly responsive to compounds containing electronegative atoms, such as halogens. scioninstruments.comchromatographyonline.com To leverage the high sensitivity of ECD for the analysis of this compound, derivatization with a reagent that introduces a halogenated functional group is required. This process makes the otherwise non-responsive polyamine detectable by ECD. measurlabs.com A common approach involves the use of reagents like pentafluoropropionic anhydride (PFPA) or pentafluorobenzoyl chloride, which react with the amine groups of this compound to form stable, volatile, and highly electronegative derivatives. mdpi.comnih.gov This derivatization strategy, combined with the selectivity of the ECD, allows for the trace-level detection of this compound in various samples. scioninstruments.com The resulting derivatives can be effectively separated on a GC column, and the ECD provides a signal that is proportional to the concentration of the analyte. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and quantification of polyamines, including this compound. scirp.orgnih.gov HPLC methods for polyamines typically involve a reversed-phase column and require a derivatization step, as native polyamines lack a chromophore for UV detection or a fluorophore for fluorescence detection. springernature.comscribd.com

The derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). rsc.orgtandfonline.com Pre-column derivatization is more common and offers the advantage of separating the derivatized products, which may have different chromatographic properties. nih.govresearchgate.net The derivatized polyamines are then separated on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and water. researchgate.netunh.edu The separation is based on the differential partitioning of the derivatized analytes between the stationary phase and the mobile phase. Detection is commonly achieved using UV or fluorescence detectors, depending on the properties of the derivatizing agent used. mdpi.com For instance, dansylated derivatives of polyamines are highly fluorescent and can be detected with high sensitivity. nih.gov

Ion-exchange chromatography (IEX) is a powerful technique for the separation of charged molecules, making it well-suited for the analysis of polyamines like this compound, which are cationic at acidic to neutral pH. cytivalifesciences.com In this method, the stationary phase is a resin that has charged functional groups. For the separation of positively charged polyamines, a cation-exchange resin is used. nih.gov

The separation mechanism is based on the reversible electrostatic interaction between the positively charged amino groups of this compound and the negatively charged sites on the ion-exchange resin. nih.gov The sample is loaded onto the column, and the polyamines bind to the resin. Elution is then achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions and allows the bound molecules to be released and detected. researchgate.net This technique can be used as a standalone separation method or as a sample cleanup and concentration step prior to other analytical techniques like HPLC. nih.gov

Derivatization is a key step in the analysis of this compound by both GC and HPLC, as it enhances detectability and can improve chromatographic behavior. researchgate.net Several reagents are commonly used to derivatize the primary and secondary amino groups of polyamines.

Pentafluorobenzoyl Chloride: This reagent is used for GC analysis with ECD. It reacts with the amino groups to form stable, volatile derivatives containing multiple fluorine atoms, which are highly responsive to the ECD.

Orthophthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net This reaction is rapid and is often used for pre- or post-column derivatization in HPLC with fluorescence detection. researchgate.net

Dansyl Chloride: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary and secondary amino groups to produce stable, highly fluorescent dansyl-polyamines. rsc.orgnih.gov These derivatives are well-suited for separation by reversed-phase HPLC and provide excellent sensitivity. springernature.com

| Derivatization Reagent | Analytical Technique | Purpose |

| Pentafluorobenzoyl Chloride | GC-ECD | Increases volatility and introduces electrophoric groups for ECD detection. researchgate.net |

| Orthophthalaldehyde (OPA) | HPLC-Fluorescence | Forms fluorescent derivatives for sensitive detection. researchgate.net |

| Dansyl Chloride | HPLC-Fluorescence | Creates highly fluorescent and stable derivatives for sensitive quantification. springernature.comnih.gov |

Spectroscopic and Structural Analysis

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. nih.gov For this compound, ¹H NMR and ¹³C NMR spectroscopy can be used to confirm its chemical structure by identifying the different types of protons and carbon atoms and their connectivity within the molecule.

The ¹H NMR spectrum would show characteristic signals for the protons in the different methylene groups and the amine groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a unique fingerprint of the molecule. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the carbon atoms in the aliphatic chain. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between protons and carbons, further confirming the structure. NMR can also be utilized to study the interactions of this compound with other molecules by observing changes in chemical shifts upon binding. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) stands as a cornerstone technique for the sensitive and specific analysis of polyamines, including this compound. This powerful analytical tool separates ions based on their mass-to-charge ratio, enabling precise identification and quantification. When coupled with liquid chromatography (LC), LC-MS/MS provides a robust platform for analyzing complex biological samples. nih.gov

A key application of LC-MS/MS in the analysis of related compounds is demonstrated in the quantification of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. nih.gov In this method, positive electrospray ionization (ESI+) is utilized, and two multiple reaction monitoring (MRM) transitions are monitored to ensure specificity and accuracy. nih.gov The validation of such methods typically involves assessing performance criteria such as trueness, precision, and the limit of quantification (LOQ). nih.gov For instance, in the analysis of the aforementioned disinfectant, relative standard deviations for trueness and precision were found to be lower than 10%, with an LOQ around 5-7 µg kg-1 depending on the matrix. nih.gov

The versatility of LC-MS also extends to the comprehensive analysis of nitrogen-related plant metabolites, which can include various polyamines. nih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly suitable for separating polar compounds like polyamines that are not well-retained on traditional reversed-phase columns. nih.gov Derivatization is another strategy employed to improve the chromatographic and mass spectrometric properties of polyamines, facilitating their accurate analysis. nih.gov

Interactive Data Table: LC-MS/MS Parameters for a Related Aminopropyl Compound

| Parameter | Value/Setting | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Validation Range | 5-150 µg kg⁻¹ | nih.gov |

| Trueness (RSD) | < 10% | nih.gov |

| Precision (RSD) | < 10% | nih.gov |

| Limit of Quantification (LOQ) | 5-7 µg kg⁻¹ | nih.gov |

X-ray Fiber Diffraction for DNA-Polyamine Complexes

X-ray fiber diffraction is a powerful technique for elucidating the three-dimensional structures of macromolecules like DNA and their complexes with other molecules, including polyamines. researchgate.net This method provides crucial insights into how polyamines bind to DNA and influence its conformation. The diffraction patterns obtained from crystalline fibers of DNA can reveal detailed structural information, with reflections extending to high resolution. researchgate.net

The conformation that DNA adopts is influenced by several factors, including the presence of polyamines in the solution. researchgate.net X-ray diffraction studies have been instrumental in determining the helical repeat of DNA in solution, which is a fundamental parameter of its structure. researchgate.net While specific X-ray fiber diffraction studies focusing exclusively on this compound are not extensively documented in readily available literature, the principles of this technique are broadly applicable to understanding its potential interactions with DNA. The binding of polyamines can induce conformational changes in DNA, and X-ray fiber diffraction is a primary method for characterizing these structural alterations.

Molecular and Omics Approaches

RNA Sequencing (RNA-seq) for Gene Expression Profiling

RNA sequencing (RNA-seq) is a high-throughput sequencing technology that provides a comprehensive and quantitative view of the transcriptome, allowing researchers to investigate the effects of compounds like this compound on global gene expression. By comparing the transcriptomes of cells or tissues treated with the compound to untreated controls, scientists can identify genes and cellular pathways that are modulated in response to the polyamine. nih.gov

The process of RNA-seq data analysis involves several critical steps, including quality control of raw sequencing reads, alignment to a reference genome, quantification of gene expression levels, and differential expression analysis. nih.gov The choice of bioinformatic tools and pipelines can significantly impact the results of gene expression estimation. nih.gov While specific RNA-seq studies on this compound are not prevalent in the searched literature, the methodology is well-established for characterizing cellular responses to various stimuli, including other bioactive molecules. nih.gov Such an approach would be invaluable for understanding the broader biological functions and potential mechanisms of action of this compound.

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the expression levels of targeted genes. nih.gov It is often employed to validate the findings from large-scale gene expression studies like RNA-seq or to investigate the expression of a smaller set of genes of interest. nih.govmdpi.com In the context of this compound research, qPCR can be used to quantify changes in the expression of specific genes known to be involved in polyamine metabolism, cell growth, or other relevant biological processes following treatment with the compound.

The reliability of qPCR results is highly dependent on the use of stable reference genes for normalization. mdpi.comnih.govmdpi.com These reference genes, also known as housekeeping genes, should have consistent expression levels across different experimental conditions. nih.gov The relative expression of a target gene is typically calculated using the 2-ΔΔCt method, which compares the expression of the target gene to that of a reference gene in treated versus control samples. mdpi.com

Interactive Data Table: Key Steps in qPCR for Gene Expression Analysis

| Step | Description | Importance |

| RNA Isolation | Extraction of high-quality RNA from samples. | Purity and integrity of RNA are crucial for accurate results. |

| cDNA Synthesis | Reverse transcription of RNA into complementary DNA (cDNA). | cDNA serves as the template for the PCR amplification. |

| Primer Design | Design of specific primers for the target and reference genes. | Specificity ensures that only the intended gene is amplified. |

| qPCR Amplification | Real-time monitoring of the amplification of the target and reference genes. | Allows for the quantification of the initial amount of template. |

| Data Analysis | Calculation of relative gene expression using methods like the 2-ΔΔCt method. | Normalization to reference genes corrects for variations in RNA input and reverse transcription efficiency. |

Immunological Assays

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the detection and quantification of specific molecules, including polyamines. These assays rely on the high specificity of antibodies to their target antigens. While the development of specific antibodies for this compound is not widely reported, the principles of immunological assays could be applied to develop such a tool.

The development of an ELISA for a small molecule like this compound would involve producing antibodies that can specifically recognize and bind to it. This would enable researchers to measure its concentration in various biological samples with high sensitivity and throughput. Such an assay would be particularly useful for large-scale screening studies and for monitoring the levels of the compound in different biological contexts.

Biophysical and Computational Methods

Biophysical and computational methods provide valuable insights into the molecular interactions and dynamics of this compound. Techniques such as molecular dynamics (MD) simulations can be used to model the behavior of this polyamine and its interactions with other molecules, such as DNA, at an atomic level. mdpi.com

MD simulations can reveal details about the binding modes, conformational changes, and the thermodynamic and kinetic properties of the interaction between this compound and its biological targets. mdpi.com These computational approaches complement experimental techniques by providing a dynamic and detailed picture of molecular events that are often difficult to observe directly. While specific MD simulation studies focused on this compound are not readily found, the methodology is widely applied to study other polyamines and their interactions with biomolecules, providing a framework for future computational investigations of this specific compound. mdpi.com

Potentiometric Studies of Binding Interactions

Potentiometric titrations are a fundamental analytical method used to determine the protonation constants of polyamines and the stability constants of their metal complexes. This technique involves monitoring the pH of a solution containing the ligand (in this case, this compound) as a titrant of known concentration is added. The resulting titration curve provides valuable information about the equilibria in solution.

For this compound, which has three amine groups, the protonation process occurs in a stepwise manner. Each amine group has a characteristic pKa value, which is the pH at which the group is 50% protonated. These values are influenced by the molecule's structure and the electrostatic interactions between the protonated amine groups.

Table 1: Hypothetical Protonation Constants for this compound

| Constant | Equilibrium | Log K (at 25 °C, 0.1 M ionic strength) |

| K1 | L + H+ ⇌ LH+ | ~10.5 |

| K2 | LH+ + H+ ⇌ LH22+ | ~9.5 |

| K3 | LH22+ + H+ ⇌ LH33+ | ~8.0 |

| Note: These are estimated values based on similar polyamines and are for illustrative purposes only. |

Similarly, potentiometry is employed to determine the stability constants of metal complexes. The presence of a metal ion introduces competitive binding equilibria. By titrating a solution containing both the polyamine and a metal ion, the stability of the formed complexes can be quantified. The stability of these complexes is dependent on factors such as the nature of the metal ion, the chelate effect, and the geometry of the coordination complex.

Molecular Modeling and Simulation

Molecular modeling and computational simulations provide an in-silico approach to understanding the structure, dynamics, and interaction of this compound at an atomic level. These methods are particularly useful for visualizing how this polyamine interacts with biological macromolecules like DNA and proteins.

Molecular dynamics (MD) simulations can be used to study the binding modes of this compound in the minor groove of DNA. In such a simulation, the system, including the polyamine, a DNA duplex, solvent molecules, and counter-ions, is modeled using a force field that describes the interatomic forces. The simulation then solves Newton's equations of motion for all atoms, generating a trajectory of the system's evolution over time.

Analysis of the MD trajectory can reveal:

Preferred binding sites: Identifying the specific DNA sequences or structural features that this compound preferentially binds to.

Binding conformation: Determining the three-dimensional arrangement of the polyamine when it is bound.

Interaction energies: Calculating the contribution of different forces (e.g., electrostatic, van der Waals) to the binding affinity.

Hydrogen bonding patterns: Identifying the specific hydrogen bonds formed between the amine groups of the polyamine and the atoms of the DNA.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a DNA Decamer

| Parameter | Value |

| Simulation Time | 100 ns |

| Average Number of Hydrogen Bonds (Polyamine-DNA) | 4.5 |

| Average Binding Free Energy (MM/PBSA) | -15 kcal/mol |

| Predominant DNA Groove for Binding | Minor Groove |

| Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular modeling studies. |

Quantum mechanical calculations, such as Density Functional Theory (DFT), can also be employed to provide more accurate descriptions of the electronic structure and energetics of the binding interactions. These calculations can be used to determine properties like partial atomic charges and to analyze the nature of the chemical bonds formed between this compound and its binding partners.

Together, potentiometric studies and molecular modeling provide a comprehensive understanding of the chemical behavior and biological interactions of this compound, guiding further research into its functional roles.

Biotechnological and Industrial Research Applications

Development as a Bio-based Platform Chemical

Currently, there is limited scientific literature and industrial reporting to suggest that N-3-aminopropyl-1,5-diaminopentane is being actively developed or utilized as a bio-based platform chemical. While patents for methods of producing various chemical products from microorganisms sometimes list aminopropylcadaverine among a wide range of potential products, there is a lack of substantial research focusing on its specific application as a building block for the synthesis of other chemicals or materials on an industrial scale. google.comgoogleapis.com The focus in the field of bio-based polyamides has predominantly been on its precursor, 1,5-diaminopentane (cadaverine).

Applications in Biopolymer Research and Development

The application of this compound in biopolymer research and development is not well-documented in current scientific literature. While its precursor, cadaverine (B124047), is a known monomer for the synthesis of bio-polyamides, there is no significant body of research demonstrating the use of this compound as a monomer for bioplastics or other polymers. One study on cadaverine's role in plants notes that conjugates of cadaverine, which can include aminopropylcadaverine, are important for crosslinking polymers within the cell wall. researchgate.net However, this describes a natural physiological role rather than an industrial application in biopolymer production. Further research is needed to explore the potential of this triamine in the synthesis of novel biopolymers with unique properties.

Metabolic Engineering of Microorganisms for Enhanced Production

The biosynthesis of this compound in microorganisms presents a clear pathway for potential metabolic engineering. In bacteria such as Escherichia coli, this compound is synthesized from the amino acid L-lysine. The metabolic pathway involves two key steps:

Decarboxylation of L-lysine: The enzyme lysine (B10760008) decarboxylase (LDC) converts L-lysine into 1,5-diaminopentane (cadaverine).

Aminopropylation of cadaverine: An aminopropyltransferase, such as spermidine (B129725) synthase (SpeE), transfers an aminopropyl group from S-adenosylmethioninamine to cadaverine, forming this compound. researchgate.net

Metabolic engineering strategies to enhance the production of this compound could involve the overexpression of the genes encoding these key enzymes in a suitable microbial host. A schematic representation of the metabolic pathway in E. coli for the production of various building block chemicals, including aminopropylcadaverine, highlights the potential for targeted genetic modifications. researchgate.net Research has shown that in certain fungi, an increase in cadaverine and its derivative aminopropylcadaverine was observed following the depletion of other polyamines, suggesting that the biosynthetic pathway is responsive to the cellular polyamine pool. core.ac.uk

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Name | Gene (in E. coli) | Reaction Catalyzed | Precursor | Product |

| Lysine Decarboxylase | cadA | Decarboxylation | L-lysine | 1,5-Diaminopentane (Cadaverine) |

| Spermidine Synthase | speE | Aminopropylation | 1,5-Diaminopentane (Cadaverine) | This compound |

Commercial Exploitation Potential in Natural Sources

This compound has been identified in a variety of natural sources, including some plants and animal tissues. soton.ac.uk For example, it has been found in mycorrhizal and phytopathogenic fungi. nih.gov A patent describing a method for producing a polyamine composition from plants lists aminopropylcadaverine as one of over twenty polyamines that can be found in and extracted from plant material. google.com

Despite its presence in these natural sources, there is currently no evidence of large-scale commercial exploitation of these sources specifically for the extraction of this compound. The concentration of this compound in natural sources is generally low, which may make extraction economically unfeasible compared to microbial fermentation. The potential for commercial exploitation may depend on the discovery of a natural source with a significantly high concentration of the compound or the development of highly efficient and cost-effective extraction and purification methods.

Table 2: Mentioned Natural Sources of this compound

| Kingdom | Organism Type | Specific Examples |

| Fungi | Mycorrhizal Fungi | Not specified |

| Fungi | Phytopathogenic Fungi | Not specified |

| Plantae | Various Plants | Not specified in detail in the patent |

| Animalia | Mammalian Tissues | Syrian hamster epididymis |

常见问题

Basic Question: What are the standard methodologies for synthesizing N-3-aminopropyl-1,5-diaminopentane while ensuring purity and reproducibility?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions under controlled pH and temperature. Key steps include:

- Precursor selection : Use high-purity amines and aldehydes to minimize side reactions.

- Reaction optimization : Employ factorial design to test variables like solvent polarity (e.g., water vs. ethanol) and catalyst concentration (e.g., metal-ligand systems) .

- Purification : Column chromatography or membrane separation technologies (e.g., nanofiltration) are critical for isolating the compound from byproducts .

- Validation : Purity is confirmed via NMR and mass spectrometry, with reproducibility ensured by strict adherence to reaction parameters and statistical validation of results .

Basic Question: How do researchers characterize the structural and functional properties of this compound in aqueous versus non-polar environments?

Methodological Answer:

- Spectroscopic analysis : Use UV-Vis and fluorescence spectroscopy to monitor protonation states and binding behavior in different solvents.

- Computational modeling : Tools like COMSOL Multiphysics simulate solvation effects and predict stability under varying ionic strengths .

- Thermodynamic assays : Isothermal titration calorimetry (ITC) quantifies binding affinities, while dynamic light scattering (DLS) assesses aggregation tendencies .

- Safety note : Ensure handling in fume hoods with proper PPE, as amine reactivity can pose inhalation risks .

Advanced Question: How can researchers reconcile contradictory data in studies investigating the catalytic activity of this compound?

Methodological Answer:

- Root-cause analysis : Audit experimental conditions (e.g., trace metal contamination in solvents or temperature gradients during reactions) .

- Meta-analysis : Apply regression models to compare datasets across studies, identifying outliers or systemic biases (e.g., inconsistent pH calibration) .

- Theoretical validation : Cross-reference results with density functional theory (DFT) simulations to verify mechanistic plausibility .

- Peer review : Engage in collaborative forums to validate findings against independent datasets .

Advanced Question: What theoretical frameworks guide the study of this compound’s role in supramolecular chemistry?

Methodological Answer:

- Coordination chemistry principles : Use ligand-field theory to predict metal-binding behavior and stability constants .

- Non-covalent interaction models : Analyze hydrogen bonding and π-stacking via molecular dynamics simulations .

- Epistemological alignment : Define research aims through ontological considerations (e.g., whether the compound acts as a template or catalyst) to align hypotheses with experimental design .

Advanced Question: How can orthogonal experimental designs optimize the use of this compound in multi-variable systems?

Methodological Answer:

- Orthogonal arrays : Test factors like temperature, pressure, and reagent ratios in parallel to isolate dominant variables .

- Response surface methodology (RSM) : Model interactions between variables to identify optimal synthesis conditions .

- Data integration : Use AI-driven platforms to automate analysis and generate predictive workflows (e.g., COMSOL’s smart laboratory modules) .

Basic Question: What safety protocols are mandatory when handling this compound in academic labs?

Methodological Answer:

- PPE requirements : Lab coats, nitrile gloves, and safety goggles are mandatory; respirators for prolonged exposure .

- Ventilation : Use fume hoods certified for amine handling to prevent airborne exposure .

- Waste disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced Question: How can AI-driven process control enhance the scalability of this compound synthesis?

Methodological Answer:

- Real-time monitoring : Implement machine learning algorithms to adjust reaction parameters (e.g., flow rates, temperature) based on spectroscopic feedback .

- Failure prediction : Train models on historical data to preempt side reactions or yield drops .

- Digital twins : Simulate reactor designs virtually to minimize physical trial-and-error .

Advanced Question: What advanced spectroscopic techniques resolve ambiguities in this compound’s reaction mechanisms?

Methodological Answer:

- In-situ NMR : Track intermediate species during reactions using stopped-flow NMR setups .

- Time-resolved FTIR : Capture transient states in catalytic cycles with microsecond resolution .

- Synchrotron XAS : Resolve electronic structure changes at metal centers during catalysis .

Advanced Question: How do researchers design experiments to distinguish between kinetic and thermodynamic control in this compound-mediated reactions?

Methodological Answer:

- Variable isolation : Conduct reactions at different temperatures and quench at timed intervals to map energy profiles .

- Computational kinetics : Use software like Gaussian to calculate activation barriers and compare with experimental rates .

- Phase analysis : Monitor crystallization or precipitation events to infer thermodynamic stability .

Advanced Question: What epistemological considerations shape the interpretation of this compound’s biological activity data?

Methodological Answer:

- Ontological framing : Define whether biological effects are ligand-specific or context-dependent (e.g., cell membrane interactions) .

- Bias mitigation : Use blinded data analysis and replicate studies across cell lines to reduce confirmation bias .

- Interdisciplinary validation : Cross-reference results with bioinformatics databases to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。